5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid
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Overview
Description
5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan derivatives and phenyl compounds.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 5-formyl furan-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Mn3Fe7 for oxidation , reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield 5-formyl furan-2-carboxylic acid, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antibacterial and antifungal activities.
Biology: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound can form stable interactions with enzyme active sites, enhancing its catalytic efficiency . These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid include:
- Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
- 5-(3-Hydroxyphenyl)furan-2-carboxylic acid methyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties
Biological Activity
5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape surrounding this compound.
Chemical Structure and Properties
Molecular Formula: C11H10O4
Molecular Weight: 210.20 g/mol
CAS Number: 37744-70-0
The compound features a furan ring substituted with a hydroxymethyl and carboxylic acid group, which may contribute to its biological activity. The presence of the phenyl group is also significant, as it can influence interactions with biological targets.
Synthesis
This compound can be synthesized through various organic reactions involving furan derivatives and phenolic compounds. A common method involves the reaction of furan-3-carboxylic acid with phenylmethanol under acidic conditions, leading to the formation of the desired product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a scaffold for developing new antimicrobial agents .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Enterococcus faecalis | 128 |
Clostridioides difficile | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies suggest that modifications to the hydroxymethyl group can enhance its anticancer activity .
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 25 |
HeLa (cervical cancer) | 30 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for bacterial growth or cancer cell proliferation.
- Receptor Interaction: It could bind to cellular receptors, modulating signaling pathways involved in cell survival and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study assessed the efficacy of various furan derivatives, including this compound, against multidrug-resistant strains. Results indicated that this compound had significant activity compared to standard antibiotics .
- Cytotoxicity Assessment : Research conducted on A549 and HeLa cells revealed that treatment with this compound resulted in dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent .
Properties
CAS No. |
37744-70-0 |
---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-[hydroxy(phenyl)methyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c13-11(8-4-2-1-3-5-8)10-6-9(7-16-10)12(14)15/h1-7,11,13H,(H,14,15) |
InChI Key |
MXGDSMIDTNTQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CO2)C(=O)O)O |
Origin of Product |
United States |
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